Cas no 828282-64-0 (Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]-)
![Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]- structure](https://www.kuujia.com/scimg/cas/828282-64-0x500.png)
828282-64-0 structure
Product name:Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]-
Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]- Chemical and Physical Properties
Names and Identifiers
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- Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]-
- (2,6-dimethyl-8-phenylmethoxyoctan-2-yl)-diphenyl-sulfanylidene-λ<sup>5</sup>-phosphane
- [8-(Benzyloxy)-2,6-dimethyloctan-2-yl](diphenyl)sulfanylidene-lambda~5~-phosphane
- DTXSID00836306
- 828282-64-0
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- Inchi: InChI=1S/C29H37OPS/c1-25(21-23-30-24-26-15-7-4-8-16-26)14-13-22-29(2,3)31(32,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-12,15-20,25H,13-14,21-24H2,1-3H3
- InChI Key: MEYFPDRMVFYDAJ-UHFFFAOYSA-N
- SMILES: CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CCOCC3=CC=CC=C3
Computed Properties
- Exact Mass: 464.23027397g/mol
- Monoisotopic Mass: 464.23027397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 32
- Rotatable Bond Count: 12
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.3Ų
- XLogP3: 8.6
Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]- Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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5. Book reviews
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